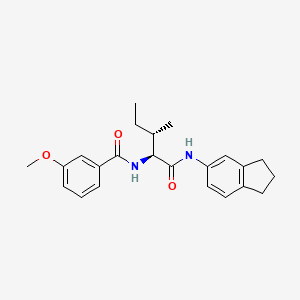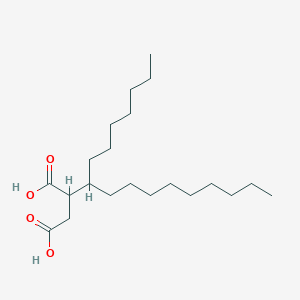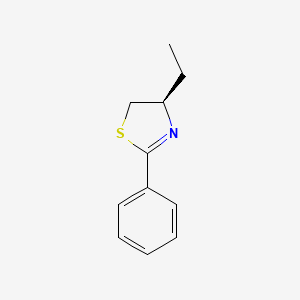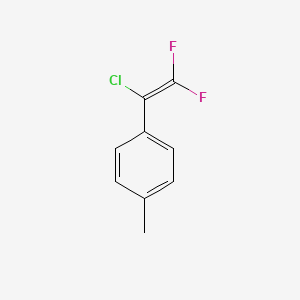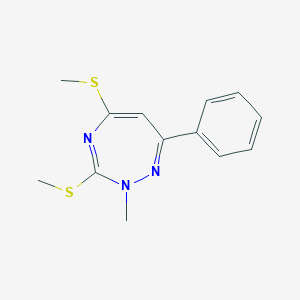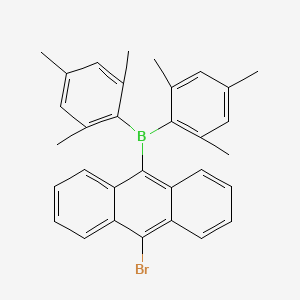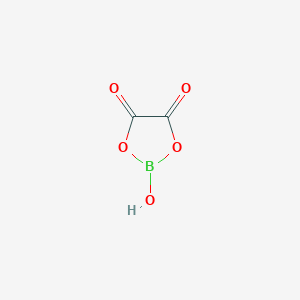
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is a boron-containing compound with the molecular formula C₂HBO₅ It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione typically involves the reaction of boric acid with diols under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with boric acid to form the dioxaborolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolane derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The pathways involved often include the formation and breaking of these covalent bonds, which can be modulated by the surrounding chemical environment .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione, 2-fluoro-: This compound has a similar structure but includes a fluorine atom, which alters its reactivity and applications.
2-Hydroxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: This derivative includes additional functional groups that enhance its utility in specific chemical reactions.
Uniqueness
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is unique due to its simple structure and the presence of a hydroxyl group, which makes it highly reactive and versatile in various chemical processes. Its ability to form stable boron-oxygen bonds is particularly valuable in synthetic chemistry and materials science .
Propiedades
Número CAS |
190075-56-0 |
|---|---|
Fórmula molecular |
C2HBO5 |
Peso molecular |
115.84 g/mol |
Nombre IUPAC |
2-hydroxy-1,3,2-dioxaborolane-4,5-dione |
InChI |
InChI=1S/C2HBO5/c4-1-2(5)8-3(6)7-1/h6H |
Clave InChI |
BTZPYKSZYQSBJY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
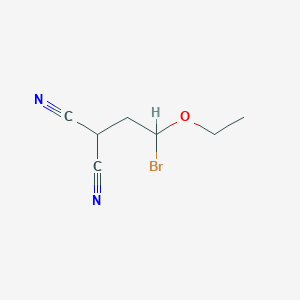

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
